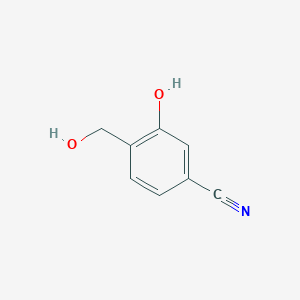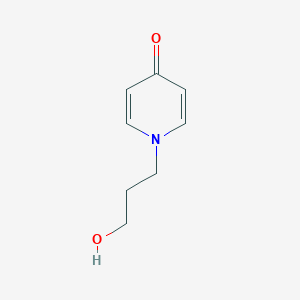![molecular formula C14H23BO3 B8683445 [4-(3-Hydroxypentan-3-yl)-2-propylphenyl]boronic acid](/img/structure/B8683445.png)
[4-(3-Hydroxypentan-3-yl)-2-propylphenyl]boronic acid
概要
説明
[4-(3-Hydroxypentan-3-yl)-2-propylphenyl]boronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a boronic acid functional group attached to a phenyl ring, which is further substituted with a hydroxypentan-3-yl and a propyl group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(3-Hydroxypentan-3-yl)-2-propylphenyl]boronic acid typically involves the following steps:
Formation of the Phenyl Ring Substituents: The initial step involves the introduction of the hydroxypentan-3-yl and propyl groups onto the phenyl ring. This can be achieved through Friedel-Crafts alkylation or other suitable alkylation methods.
Introduction of the Boronic Acid Group: The boronic acid group can be introduced via a borylation reaction. This often involves the use of a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as crystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group in [4-(3-Hydroxypentan-3-yl)-2-propylphenyl]boronic acid can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of biaryl compounds through Suzuki-Miyaura coupling.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a catalyst in various organic reactions due to its boronic acid group.
Synthesis: It serves as a building block in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: Boronic acids are known to inhibit serine proteases, making this compound a potential candidate for enzyme inhibition studies.
Medicine:
Drug Development: The compound can be explored for its potential therapeutic properties, particularly in the development of enzyme inhibitors.
Industry:
Material Science: It can be used in the development of new materials with unique properties due to its boronic acid functionality.
作用機序
The mechanism of action of [4-(3-Hydroxypentan-3-yl)-2-propylphenyl]boronic acid involves its interaction with molecular targets through its boronic acid group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them effective in enzyme inhibition. The compound may target specific enzymes or proteins, leading to the modulation of biochemical pathways.
類似化合物との比較
Phenylboronic Acid: A simpler boronic acid with a phenyl ring.
4-Propylphenylboronic Acid: Similar structure but lacks the hydroxypentan-3-yl group.
3-Hydroxyphenylboronic Acid: Similar structure but lacks the propyl group.
Uniqueness:
Structural Complexity: The presence of both hydroxypentan-3-yl and propyl groups on the phenyl ring makes [4-(3-Hydroxypentan-3-yl)-2-propylphenyl]boronic acid more complex and potentially more versatile in chemical reactions.
Functional Diversity: The combination of hydroxyl and boronic acid groups provides multiple sites for chemical modifications and interactions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C14H23BO3 |
|---|---|
分子量 |
250.14 g/mol |
IUPAC名 |
[4-(3-hydroxypentan-3-yl)-2-propylphenyl]boronic acid |
InChI |
InChI=1S/C14H23BO3/c1-4-7-11-10-12(14(16,5-2)6-3)8-9-13(11)15(17)18/h8-10,16-18H,4-7H2,1-3H3 |
InChIキー |
VFVSMIHLZHGNHB-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=C(C=C1)C(CC)(CC)O)CCC)(O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Methyl benzo[c]isothiazole-6-carboxylate](/img/structure/B8683418.png)
![Methyl 3-[3-(phenylsulfamoyl)phenyl]prop-2-enoate](/img/structure/B8683420.png)
![5,8-Dimethyl-5,10-dihydroindeno[1,2-b]indole](/img/structure/B8683427.png)


![7-bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B8683451.png)


